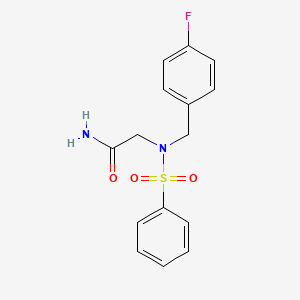
N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as FSB-Tos-Gly-NH~2~, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the family of glycine derivatives, and it has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ involves its interaction with the glycine receptor. Specifically, N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ binds to a specific site on the glycine receptor, preventing the binding of glycine and thereby inhibiting the function of the receptor. This results in a decrease in the activity of neurons that are regulated by the glycine receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ are primarily related to its interaction with the glycine receptor. By inhibiting the function of this receptor, N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ can alter the activity of neurons that are regulated by glycine. This can have a variety of effects on physiological processes, including the regulation of muscle tone, the modulation of pain perception, and the regulation of respiratory function.
実験室実験の利点と制限
One of the primary advantages of using N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ in lab experiments is its selectivity for the glycine receptor. Because N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ is a potent and selective antagonist of this receptor, it can be used to study the function of the glycine receptor without interfering with other neurotransmitter systems. However, one limitation of using N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ is that it has a relatively short half-life in vivo, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research involving N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~. One area of interest is the development of new compounds that are structurally similar to N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ but have improved pharmacokinetic properties. Another area of interest is the use of N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ as a tool for studying the function of other neurotransmitter receptors that are structurally similar to the glycine receptor. Finally, there is interest in exploring the potential therapeutic applications of N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ in the treatment of neurological disorders such as epilepsy and chronic pain.
合成法
The synthesis method for N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ involves several steps. First, 4-fluorobenzylamine is reacted with p-toluenesulfonyl chloride to form the tosylate derivative. This compound is then reacted with glycine ethyl ester to form the N-protected glycine derivative. Finally, the N-protecting group is removed to yield N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~. The overall yield of this process is approximately 50%.
科学的研究の応用
N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the function of the glycine receptor. The glycine receptor is a neurotransmitter receptor that plays a critical role in the regulation of neuronal activity. N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ has been shown to be a potent and selective antagonist of the glycine receptor, making it an ideal tool for studying the function of this receptor.
特性
IUPAC Name |
2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c16-13-8-6-12(7-9-13)10-18(11-15(17)19)22(20,21)14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKBNGBTMZEISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)]](/img/structure/B5883156.png)



![1-[(5-bromo-2-ethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5883184.png)

![3-[(2,4-dimethylphenyl)thio]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5883202.png)
![ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5883206.png)

![3-(3-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5883215.png)

![N-[4-(benzyloxy)phenyl]-2-bromobenzamide](/img/structure/B5883222.png)

![1-(4-fluorophenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5883242.png)